molecular formula C18H21N3S B12221686 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12221686
M. Wt: 311.4 g/mol
InChI Key: PJQPTXJJBZIJIG-UHFFFAOYSA-N
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Description

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed, involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of various substituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

7-(Butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity and potential interactions with biological membranes, while the phenyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

7-butylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H21N3S/c1-4-5-11-22-16-12-13(2)19-18-17(14(3)20-21(16)18)15-9-7-6-8-10-15/h6-10,12H,4-5,11H2,1-3H3

InChI Key

PJQPTXJJBZIJIG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C

Origin of Product

United States

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